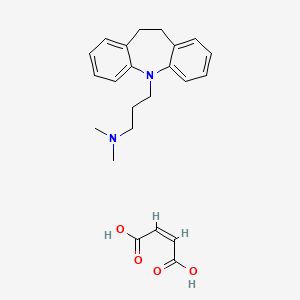
Imipramine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imipramine maleate is a tricyclic antidepressant primarily used to treat major depressive disorder and enuresis (bedwetting) in children . It was the first tricyclic antidepressant to be discovered and introduced for medical use in the late 1950s . This compound works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipramine maleate is synthesized through a multi-step process. The final step involves the reaction of imipramine with maleic acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Imipramine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include desipramine (a metabolite of imipramine) and various hydroxylated derivatives .
Scientific Research Applications
Imipramine maleate has a wide range of scientific research applications:
Mechanism of Action
Imipramine maleate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, this compound acts on other receptors, such as histamine H1 receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Clomipramine: Another tricyclic antidepressant with a similar structure and mechanism of action.
Trimipramine: A tricyclic antidepressant used for its sedative properties.
Amitriptyline: Known for its strong sedative effects and used in the treatment of depression and chronic pain.
Uniqueness: Imipramine maleate is unique in its balanced inhibition of both serotonin and norepinephrine reuptake, making it effective for a wide range of depressive and anxiety disorders . Unlike some other tricyclic antidepressants, it has a relatively lower sedative effect, making it suitable for patients who need to avoid excessive drowsiness .
Properties
CAS No. |
93980-91-7 |
|---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2.C4H4O4/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LQGZMKDJRWNKAR-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)


![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)




![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

